molecular formula C7H11NO3 B8380961 tert-Butoxycarbonyloxyacetonitrile

tert-Butoxycarbonyloxyacetonitrile

Cat. No. B8380961
M. Wt: 157.17 g/mol
InChI Key: PNGGROPHMDADFT-UHFFFAOYSA-N
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Patent
US09216173B2

Procedure details

To a solution of potassium cyanide (600 g, 9.22 mol) in methanol (10 L) was added formaldehyde (38% solution in water, 1457 g, 18 mol) dropwise at 0° C. After 1 hour, di-tert-butyl dicarbonate (3018 g, 13.83 mol) was added batchwise at 0° C. The reaction mixture was allowed to warm to ambient temperature. After 4 hours, the reaction mixture was quenched with water (2 L) and extracted with ethyl acetate (4×2 L). The organics were combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl cyanomethyl carbonate. The product was used without further purification.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
1457 g
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
3018 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].C=O.[C:6]([O:13][C:14](OC(C)(C)C)=O)([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7]>CO>[C:6](=[O:7])([O:13][CH2:14][C:1]#[N:2])[O:8][C:9]([CH3:10])([CH3:11])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
1457 g
Type
reactant
Smiles
C=O
Name
Quantity
10 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3018 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with water (2 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(OC(C)(C)C)(OCC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.